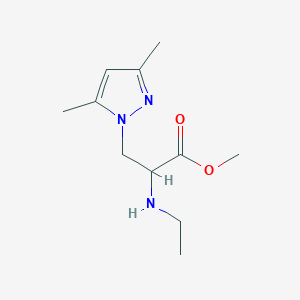

Methyl 3-(3,5-dimethyl-1h-pyrazol-1-yl)-2-(ethylamino)propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 3-(3,5-dimethyl-1h-pyrazol-1-yl)-2-(ethylamino)propanoate is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by the presence of a methyl ester group, a dimethyl-substituted pyrazole ring, and an ethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3,5-dimethyl-1h-pyrazol-1-yl)-2-(ethylamino)propanoate typically involves the following steps:

-

Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized through the reaction of a 1,3-diketone with hydrazine or its derivatives. For instance, 3,5-dimethyl-1H-pyrazole can be prepared by reacting acetylacetone with hydrazine hydrate under reflux conditions.

-

Alkylation: : The pyrazole ring is then alkylated to introduce the ethylamino group. This can be achieved by reacting the pyrazole with an appropriate alkylating agent, such as ethylamine, under basic conditions.

-

Esterification: : Finally, the esterification of the resulting compound is carried out to introduce the methyl ester group. This can be done by reacting the compound with methanol in the presence of an acid catalyst, such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrazole ring. Common oxidizing agents include potassium permanganate and chromium trioxide.

-

Reduction: : Reduction reactions can occur at the ester group, converting it to an alcohol. Sodium borohydride or lithium aluminum hydride are typical reducing agents used for this purpose.

-

Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the ethylamino group. Halogenating agents, such as thionyl chloride, can be used to introduce halogen atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Thionyl chloride in dichloromethane.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Methyl 3-(3,5-dimethyl-1h-pyrazol-1-yl)-2-(ethylamino)propanoate has a wide range of applications in scientific research:

-

Chemistry: : It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

-

Biology: : The compound can be used in the study of enzyme interactions and inhibition. Its pyrazole ring is known to interact with various biological targets, making it useful in biochemical assays.

-

Medicine: : Potential applications in drug development, particularly as a scaffold for designing new therapeutic agents. Its ability to interact with biological targets makes it a candidate for further pharmacological studies.

-

Industry: : Used in the development of new materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of Methyl 3-(3,5-dimethyl-1h-pyrazol-1-yl)-2-(ethylamino)propanoate involves its interaction with specific molecular targets. The pyrazole ring can form hydrogen bonds and π-π interactions with proteins and enzymes, leading to inhibition or modulation of their activity. The ethylamino group can enhance the compound’s binding affinity through additional hydrogen bonding or electrostatic interactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

1-Cyanoacetyl-3,5-dimethyl-1H-pyrazole: Similar in structure but contains a cyano group instead of an ester group.

Potassium tris(3,5-dimethyl-1-pyrazolyl)borohydride: Contains multiple pyrazole rings and is used as a reducing agent in organic synthesis.

Uniqueness

Methyl 3-(3,5-dimethyl-1h-pyrazol-1-yl)-2-(ethylamino)propanoate is unique due to its combination of a pyrazole ring, an ethylamino group, and a methyl ester group. This combination provides a distinct set of chemical properties and reactivity patterns, making it valuable for various applications in research and industry.

Biological Activity

Methyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(ethylamino)propanoate (CAS Number: 56699-23-1) is a compound that has garnered attention due to its potential biological activities. This article explores the compound's properties, synthesis, and biological effects based on diverse scientific literature.

- Molecular Formula : C₈H₁₂N₂O₂

- Molecular Weight : 168.193 g/mol

- Density : 1.149 g/cm³

- Boiling Point : 306.9 °C at 760 mmHg

- Flash Point : 139.4 °C

These properties indicate that the compound is a stable organic molecule with potential applications in various fields, including pharmaceuticals.

Synthesis

The synthesis of this compound typically involves the reaction of 3,5-dimethylpyrazole with ethylamine and subsequent esterification processes. Recent studies have shown that pyrazoles can efficiently react with conjugated carbonyl compounds under specific conditions, leading to various derivatives with distinct biological activities .

Antimicrobial Properties

Research indicates that pyrazole derivatives exhibit significant antimicrobial activity. For instance, the (E)- and (Z)-isomers of similar pyrazole compounds have shown varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria. The (Z)-isomer was reported to be particularly potent against E. coli and M. luteus, demonstrating a four-fold increase in activity compared to its (E)-counterpart .

Case Studies

-

Antimicrobial Efficacy :

- A study evaluated the antimicrobial properties of various pyrazole derivatives, including this compound. The results indicated that modifications at the pyrazole ring significantly influenced antimicrobial potency.

- Table 1 summarizes the antimicrobial activity of selected compounds:

Compound Activity against E. coli Activity against M. luteus Methyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate Moderate High (Z)-isomer of related compound High Very High (E)-isomer of related compound Low Moderate - Cytotoxicity Studies :

The mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary findings suggest:

- Inhibition of Enzymatic Activity : Some pyrazole derivatives inhibit key enzymes involved in bacterial cell wall synthesis.

- Interference with Cellular Processes : The compound may disrupt cellular processes in cancer cells, leading to apoptosis.

Properties

Molecular Formula |

C11H19N3O2 |

|---|---|

Molecular Weight |

225.29 g/mol |

IUPAC Name |

methyl 3-(3,5-dimethylpyrazol-1-yl)-2-(ethylamino)propanoate |

InChI |

InChI=1S/C11H19N3O2/c1-5-12-10(11(15)16-4)7-14-9(3)6-8(2)13-14/h6,10,12H,5,7H2,1-4H3 |

InChI Key |

CDQDCMQYOHXXHB-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(CN1C(=CC(=N1)C)C)C(=O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.